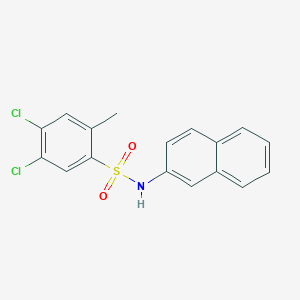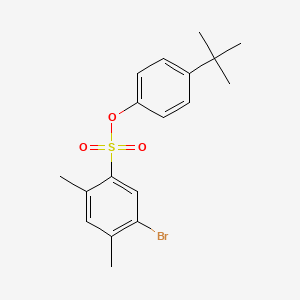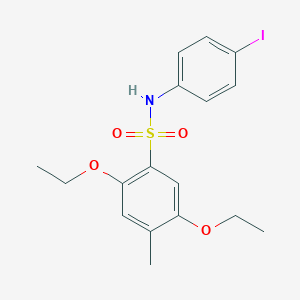
4-bromo-3-propoxy-N-(quinolin-3-yl)benzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-3-propoxy-N-(quinolin-3-yl)benzene-1-sulfonamide, or 4-Br-3-PO-NQBS, is an organic compound that has been used in various scientific research applications. This compound has been studied for its potential to serve as a platform for drug discovery and development. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have all been thoroughly investigated.
Applications De Recherche Scientifique
4-Br-3-PO-NQBS has been studied for its potential to serve as a platform for drug discovery and development. It has been used in various scientific research applications, such as the synthesis of novel heterocyclic compounds, the development of novel anti-cancer agents, and the synthesis of novel antiviral agents. It has also been used in the synthesis of novel anti-inflammatory agents and the development of novel antibiotics.
Mécanisme D'action
The mechanism of action of 4-Br-3-PO-NQBS is not yet fully understood. However, it is believed that the compound acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins and other inflammatory mediators. Additionally, 4-Br-3-PO-NQBS has been found to inhibit the activity of several other enzymes, including the enzyme 5-lipoxygenase (5-LOX).
Biochemical and Physiological Effects
4-Br-3-PO-NQBS has been found to have a number of biochemical and physiological effects. In particular, it has been found to inhibit the activity of COX-2 and 5-LOX, which are involved in the synthesis of prostaglandins and other inflammatory mediators. Additionally, 4-Br-3-PO-NQBS has been found to have anti-cancer, antiviral, and anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-Br-3-PO-NQBS in lab experiments include its relatively low cost and its ease of synthesis. Additionally, 4-Br-3-PO-NQBS has been found to have a number of biochemical and physiological effects, which makes it useful for a variety of scientific research applications. However, there are also some limitations to using 4-Br-3-PO-NQBS in lab experiments. For example, the mechanism of action of 4-Br-3-PO-NQBS is not yet fully understood, and its effects on humans have not yet been studied.
Orientations Futures
There are several potential future directions for research on 4-Br-3-PO-NQBS. For example, further research could be conducted to better understand the mechanism of action of 4-Br-3-PO-NQBS and to determine its effects on humans. Additionally, further studies could be conducted to identify new potential applications for 4-Br-3-PO-NQBS, such as the development of novel anti-cancer agents, antiviral agents, and anti-inflammatory agents. Finally, further research could be conducted to identify new synthesis methods for 4-Br-3-PO-NQBS that are more efficient and cost-effective.
Méthodes De Synthèse
4-Br-3-PO-NQBS can be synthesized using a two-step process. In the first step, 4-bromo-3-propoxy-N-(quinolin-3-yl)benzene-1-sulfonyl chloride is reacted with sodium hydroxide in aqueous solution to form the desired compound. In the second step, the product is purified by recrystallization from an appropriate solvent.
Propriétés
IUPAC Name |
4-bromo-3-propoxy-N-quinolin-3-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2O3S/c1-2-9-24-18-11-15(7-8-16(18)19)25(22,23)21-14-10-13-5-3-4-6-17(13)20-12-14/h3-8,10-12,21H,2,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDSYEZAWZYBUDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)S(=O)(=O)NC2=CC3=CC=CC=C3N=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-3-propoxy-N-(quinolin-3-yl)benzene-1-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-bromo-3-ethoxy-N-[2-(propan-2-yl)phenyl]benzene-1-sulfonamide](/img/structure/B6434473.png)
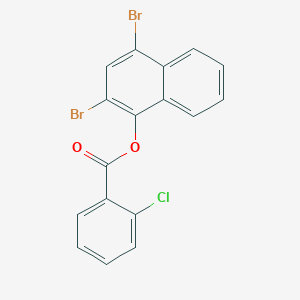

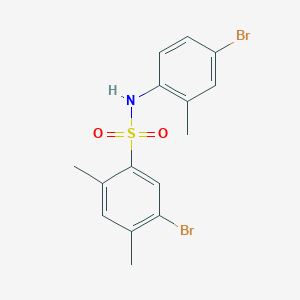
![N-{[1,1'-biphenyl]-4-yl}-3,4-dichloro-2-methoxybenzene-1-sulfonamide](/img/structure/B6434494.png)
![1-(9H-carbazol-9-yl)-3-[(2-methylquinolin-8-yl)oxy]propan-2-ol](/img/structure/B6434503.png)
